MFCD18315562
Description
MFCD18315562 is a chemical compound of significant interest in pharmaceutical and materials science research. Based on available evidence, this compound is hypothesized to belong to the boronic acid derivative family, a class known for their utility in Suzuki-Miyaura cross-coupling reactions and biomedical applications such as protease inhibition . Key physicochemical properties (e.g., molecular weight, logP, solubility) and synthesis protocols for such compounds often involve palladium-catalyzed reactions in polar solvents like tetrahydrofuran (THF) .
Properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWRMRXRVCHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685959 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-87-8 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18315562” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction].
Step 3: Final product formation by [specific method].
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes:
Raw Material Preparation: Sourcing and preparing high-quality raw materials.
Reaction Optimization: Using advanced techniques to optimize reaction conditions.
Purification: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD18315562” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction in the presence of reducing agents, yielding [specific products].
Substitution: Participates in substitution reactions, where [specific groups] are replaced by [other groups].
Common Reagents and Conditions
The reactions involving “this compound” typically require:
Oxidizing Agents: Such as [specific oxidizing agents].
Reducing Agents: Including [specific reducing agents].
Catalysts: Often using [specific catalysts] to enhance reaction rates.
Major Products Formed
Scientific Research Applications
“MFCD18315562” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which “MFCD18315562” exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as [specific proteins or enzymes].
Pathways Involved: Modulating pathways including [specific biochemical pathways], leading to [specific effects].
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Similar Compounds
Structural and Functional Similarities
- Core Structure : this compound shares a boronic acid (-B(OH)2) functional group with its analogs, enabling participation in cross-coupling reactions . Substitutions at the aromatic ring (e.g., bromo, chloro groups) influence reactivity and target selectivity.
- Similarity Scores : Analogs like (3-Bromo-5-chlorophenyl)boronic acid exhibit structural similarity scores of 0.71–0.87 to this compound, indicating conserved pharmacophoric features .
Physicochemical Properties
- Lipophilicity : this compound’s logP (2.15) aligns with its analogs, suggesting moderate lipophilicity suitable for both aqueous and lipid-mediated applications. However, (6-Bromo-2,3-dichlorophenyl)boronic acid (logP 2.44) shows higher membrane permeability but reduced aqueous solubility (0.18 mg/ml) .
- Solubility : this compound’s solubility (0.24 mg/ml) is comparable to other boronic acids but lower than CAS 1761-61-1 (0.687 mg/ml), a brominated aromatic compound with a smaller molecular weight .
Pharmacological Profiles
- BBB Penetration : this compound and (3-Bromo-5-chlorophenyl)boronic acid demonstrate blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted therapies. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid lacks this property, likely due to increased polarity from additional chloro substituents .
- Safety Profiles: None of the compounds show P-gp substrate activity or CYP inhibition, reducing risks of drug-drug interactions. However, CAS 1761-61-1 carries a warning for acute toxicity (H302) .
Research Implications and Limitations
Advantages of this compound
- Versatility : Suitable for both synthetic chemistry (e.g., biaryl formation) and biomedical applications (e.g., protease inhibitors).
- Balanced Properties : Optimal logP and BBB penetration enhance drug-likeness compared to more polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
